molecular formula C5H7Cl2N3 B8377818 2-Chloro-5-hydrazinopyridine  hydrochloride

2-Chloro-5-hydrazinopyridine hydrochloride

Cat. No. B8377818
M. Wt: 180.03 g/mol
InChI Key: RAHQINWMWXFOIA-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

To 0.5 g (3.9 mmol) of 6-chloro-pyridin-3-ylamine in 6 mL of 12M HCl at −20° C. were added a solution of 0.36 g (5.2 mmol, 1.3 eq) of sodium nitrite dissolved in 2 mL of H20. The reaction mixture was stirred for 15 min, and 4.4 g (19.5 mmol, 5 eq) of tin chloride dihydrate dissolved in 2 mL of 12M HCl were added. The reaction mixture was allowed to reach 0° C. within 40 min, and the white precipitate was recovered by filtration and washed with Et2O to yield 0.35 g (62%) of (6-chloro-pyridin-3-yl)-hydrazine hydrochloride as a white solid, MS: 144 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
tin chloride dihydrate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+].O.O.[Sn](Cl)(Cl)(Cl)Cl>Cl>[ClH:1].[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)N
Name
Quantity
0.36 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
Cl
Step Two
Name
tin chloride dihydrate
Quantity
4.4 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 mL of H20
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
to reach 0° C. within 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
the white precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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